molecular formula C9H13BClNO2 B14087448 (6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid

(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid

Cat. No.: B14087448
M. Wt: 213.47 g/mol
InChI Key: YRZOSNAPNPXTHH-UHFFFAOYSA-N
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Description

(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-(sec-Butyl)-5-chloropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(sec-Butyl)-5-chloropyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the pyridine ring. This combination allows for versatile reactivity, enabling a wide range of chemical transformations. The sec-butyl group also imparts steric effects that can influence the compound’s reactivity and selectivity in various reactions .

Properties

Molecular Formula

C9H13BClNO2

Molecular Weight

213.47 g/mol

IUPAC Name

(6-butan-2-yl-5-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C9H13BClNO2/c1-3-6(2)9-8(11)4-7(5-12-9)10(13)14/h4-6,13-14H,3H2,1-2H3

InChI Key

YRZOSNAPNPXTHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(C)CC)Cl)(O)O

Origin of Product

United States

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